

# Application Note: Structural Elucidation of MDMB-CHMICA Using NMR Spectroscopy

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## Compound of Interest

Compound Name: *Mdmbo-chmica*

Cat. No.: B608949

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## Introduction

**MDMB-CHMICA** (also known as MMB-CHMINACA) is a potent indole-based synthetic cannabinoid that has been identified in numerous forensic cases.<sup>[1]</sup> Its structural characterization is crucial for unambiguous identification in seized materials and for understanding its pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for the complete structural elucidation of synthetic cannabinoids like **MDMB-CHMICA**.<sup>[2][3]</sup> This application note provides detailed protocols for the structural analysis of **MDMB-CHMICA** using one- and two-dimensional NMR experiments.

## Molecular Structure

The chemical structure of **MDMB-CHMICA** is methyl (2S)-2-[(1-(cyclohexylmethyl)-1H-indol-3-yl]formamido)-3,3-dimethylbutanoate. Its molecular formula is C<sub>23</sub>H<sub>32</sub>N<sub>2</sub>O<sub>3</sub>.<sup>[1][2]</sup> The structure contains an indole core, a cyclohexylmethyl group attached to the indole nitrogen, and a tert-leucinate methyl ester moiety linked via a carboxamide group.<sup>[1][4]</sup> Commercial samples have been found to exclusively contain the (S)-enantiomer.<sup>[1]</sup>

## Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of **MDMB-CHMICA** are provided below. These protocols are based on standard practices for the analysis of small organic molecules.

## Sample Preparation

- Solvent Selection: Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated methanol ( $\text{MeOD}$ ) are suitable solvents. The choice depends on the solubility of the sample and the presence of exchangeable protons.
- Sample Concentration: Dissolve approximately 5-10 mg of the **MDMB-CHMICA** sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta$  0.00 ppm).

## NMR Instrumentation

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

## $^1\text{H}$ NMR Spectroscopy Protocol

- Purpose: To identify the number and types of protons in the molecule and their neighboring environments.
- Pulse Program: Standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Acquisition Parameters:
  - Spectral Width: 12-16 ppm
  - Number of Scans: 16-64 (depending on sample concentration)
  - Relaxation Delay (d1): 1-2 seconds
  - Acquisition Time: 2-4 seconds
  - Temperature: 298 K

## **<sup>13</sup>C NMR Spectroscopy Protocol**

- Purpose: To determine the number and types of carbon atoms in the molecule.
- Pulse Program: Standard proton-decoupled <sup>13</sup>C experiment (e.g., 'zgpg30' on Bruker instruments).
- Acquisition Parameters:
  - Spectral Width: 200-240 ppm
  - Number of Scans: 1024 or more (due to the low natural abundance of <sup>13</sup>C)
  - Relaxation Delay (d1): 2 seconds
  - Acquisition Time: 1-2 seconds
  - Temperature: 298 K

## **2D COSY (Correlation Spectroscopy) Protocol**

- Purpose: To identify proton-proton couplings within the same spin system (typically over 2-3 bonds).
- Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
- Acquisition Parameters:
  - Spectral Width (F1 and F2): 12-16 ppm
  - Number of Increments (F1): 256-512
  - Number of Scans per Increment: 2-8
  - Relaxation Delay (d1): 1.5 seconds
  - Temperature: 298 K

## 2D HSQC (Heteronuclear Single Quantum Coherence) Protocol

- Purpose: To identify direct one-bond correlations between protons and their attached carbon atoms.<sup>[5]</sup> An edited HSQC can further distinguish between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.<sup>[5]</sup>
- Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for edited HSQC).
- Acquisition Parameters:
  - Spectral Width (F2 - <sup>1</sup>H): 12-16 ppm
  - Spectral Width (F1 - <sup>13</sup>C): 160-200 ppm
  - Number of Increments (F1): 128-256
  - Number of Scans per Increment: 4-16
  - Relaxation Delay (d1): 1.5 seconds
  - <sup>1</sup>J(C,H) Coupling Constant: Optimized for an average of 145 Hz.
  - Temperature: 298 K

## 2D HMBC (Heteronuclear Multiple Bond Correlation) Protocol

- Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbon atoms, which is crucial for piecing together different fragments of the molecule.<sup>[5]</sup>
- Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgpplndqf' on Bruker instruments).
- Acquisition Parameters:
  - Spectral Width (F2 - <sup>1</sup>H): 12-16 ppm

- Spectral Width (F1 -  $^{13}\text{C}$ ): 200-240 ppm
- Number of Increments (F1): 256-512
- Number of Scans per Increment: 8-32
- Relaxation Delay (d1): 1.5-2.0 seconds
- Long-range Coupling Constant ( $^n\text{J}(\text{C},\text{H})$ ): Optimized for an average of 8 Hz.
- Temperature: 298 K

## Data Presentation

The following tables summarize the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **MDMB-CHMICA** based on literature data. The atom numbering scheme is provided in the accompanying figure.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **MDMB-CHMICA**

Atom Number	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-2	~8.15	s	-	1H
H-4	~7.65	d	~8.0	1H
H-5	~7.20	t	~7.5	1H
H-6	~7.15	t	~7.5	1H
H-7	~7.90	d	~8.0	1H
H-1'	~4.10	d	~7.0	2H
H-2'	~1.80	m	-	1H
H-3'/H-7'	~1.70	m	-	4H
H-4'/H-6'	~1.25	m	-	4H
H-5'	~1.00	m	-	2H
H- $\alpha$	~4.70	d	~9.0	1H
NH	~6.50	d	~9.0	1H
OCH <sub>3</sub>	~3.75	s	-	3H
C(CH <sub>3</sub> ) <sub>3</sub>	~1.05	s	-	9H

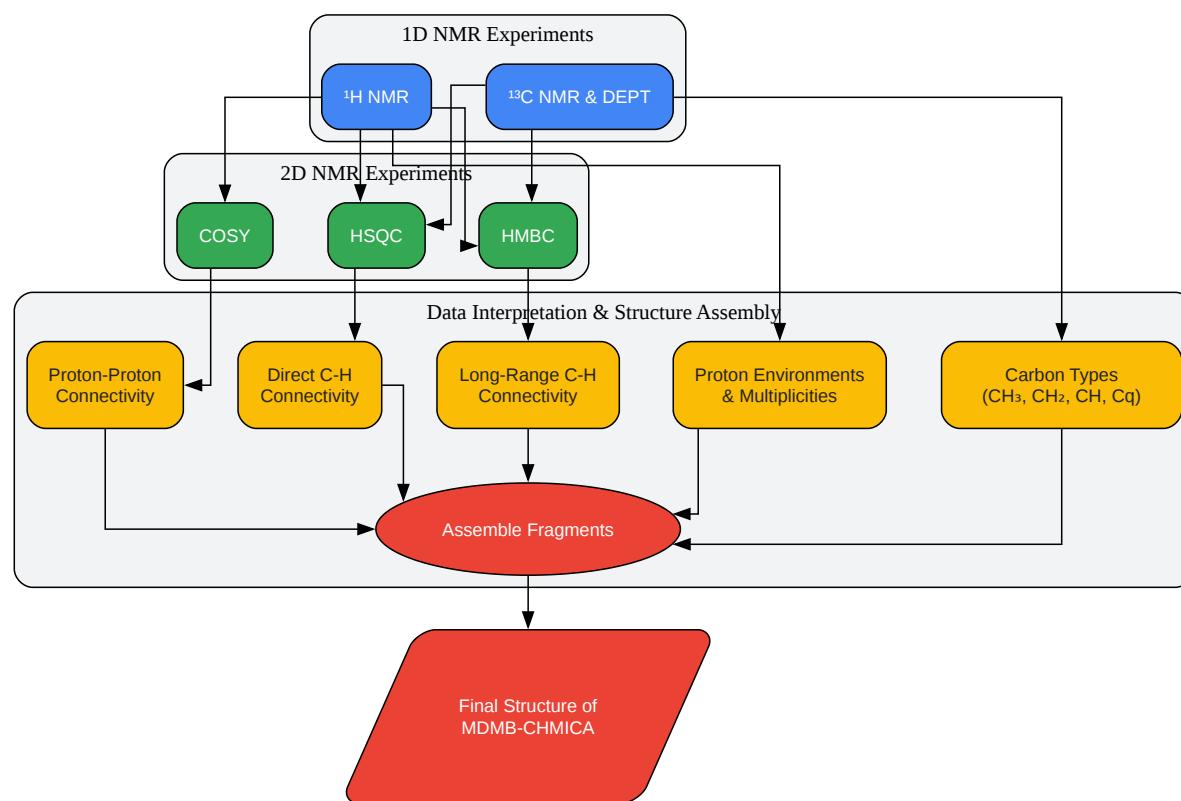
Table 2: <sup>13</sup>C NMR Spectroscopic Data for **MDMB-CHMICA**

Atom Number	Chemical Shift ( $\delta$ ) ppm
C-2	~125.5
C-3	~108.0
C-3a	~128.0
C-4	~122.0
C-5	~121.5
C-6	~120.0
C-7	~110.0
C-7a	~136.5
C=O (amide)	~164.0
C-1'	~47.0
C-2'	~38.0
C-3'/C-7'	~31.0
C-4'/C-6'	~26.5
C-5'	~25.5
C- $\alpha$	~59.0
C- $\beta$	~35.0
C=O (ester)	~172.5
OCH <sub>3</sub>	~52.5
C(CH <sub>3</sub> ) <sub>3</sub>	~27.0

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **MDMB-CHMICA** using the described NMR experiments.



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Caption: Workflow for **MDMB-CHMICA** structural elucidation using NMR.

## Conclusion

The combination of 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of **MDMB-CHMICA**. By following the detailed protocols and correlating the spectral data, researchers can unambiguously confirm the identity and structure of this synthetic cannabinoid. This analytical approach is fundamental in forensic chemistry, drug development, and metabolic studies.

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